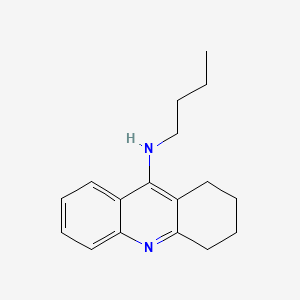
Bucricaine
概要
説明
ブクリカインは、化学式C17H22N2 を持つ局所麻酔薬です 。神経インパルス発生および伝達を阻害することにより、局所麻酔効果を発揮することで知られています。ブクリカインはアクリジン系に属し、様々な医学的および科学的用途で用いられています .
準備方法
合成経路および反応条件
ブクリカインは、いくつかの方法で合成することができます。一般的な方法の1つはベルンステンアクリジン合成 であり、ジフェニルアミンが塩化亜鉛の存在下でカルボン酸と縮合してアクリジンを形成します 。別の方法はフリンドラー合成 であり、シクロヘキサン-2-エノンをアントラニル酸塩と120℃で処理して9-メチルアクリジンを生成します .
工業生産方法
ブクリカインの工業生産は、通常、前述の方法を用いた大規模合成によって行われます。このプロセスは、高収率と高純度のために最適化されており、最終製品が医薬品基準を満たすことが保証されます .
化学反応の分析
反応の種類
ブクリカインは、以下を含む様々な化学反応を起こします。
酸化: アクリジンは、酢酸中の重クロム酸塩を用いてアクリドンに酸化することができます.
還元: 触媒的接触水素化は、アクリジン中のベンゼン環を選択的に還元することができ、亜鉛/塩酸はピリジン環を還元して9,10-ジヒドロアクリジンを与えることができます.
一般的な試薬および条件
酸化: 酢酸中の重クロム酸塩。
還元: 触媒的接触水素化または亜鉛/塩酸。
主な生成物
酸化: アクリドン。
還元: 9,10-ジヒドロアクリジン。
科学研究における用途
ブクリカインは、科学研究において幅広い用途を持っています。
科学的研究の応用
Bucricaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying acridine derivatives and their reactions.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Employed as a local anesthetic in various medical procedures.
Industry: Utilized in the development of new anesthetic formulations and other pharmaceutical products.
作用機序
ブクリカインは、神経インパルス発生および伝達を阻害することで効果を発揮します。これは、電位依存性ナトリウムチャネルを介したニューロンへのナトリウムイオンの流入を阻害することで達成されます。このブロッキングは、ニューロン膜の脱分極を阻止し、それによって活動電位の伝播を阻害します 。主な分子標的は神経細胞のナトリウムチャネルです .
類似化合物の比較
ブクリカインは、ブピバカイン 、リドカイン 、プロカイン などの他の局所麻酔薬と類似しています。その一方で、ブクリカインは独特の特性も持ち合わせています。
ブピバカイン: 持続時間の長さと高い効力のために知られていますが、心毒性のリスクが高い.
リドカイン: 迅速な発現と適度な持続時間のために広く使用されていますが、ブクリカインよりも効力が低い.
プロカイン: ブクリカインと比較して持続時間が短く、効力が低い.
ブクリカインのユニークさは、効力と持続時間のバランスが取れている点であり、特定の医療用途にとって貴重な選択肢となっています .
類似化合物との比較
Bucricaine is similar to other local anesthetics such as bupivacaine , lidocaine , and procaine . it has unique properties that make it distinct:
Bupivacaine: Known for its long duration of action and high potency, but with a higher risk of cardiotoxicity.
Lidocaine: Widely used for its rapid onset and moderate duration of action, but less potent than this compound.
Procaine: Has a shorter duration of action and is less potent compared to this compound.
This compound’s uniqueness lies in its balance of potency and duration, making it a valuable option for specific medical applications .
生物活性
Bucricaine is a synthetic compound belonging to the class of local anesthetics, specifically designed to provide analgesia in surgical and medical procedures. Its unique chemical structure and mechanism of action have garnered attention in pharmacological research. This article delves into the biological activity of this compound, summarizing key findings from various studies and case reports.
This compound is characterized as a non-nitrogenous compound, which sets it apart from traditional local anesthetics that typically contain nitrogen in their structure. This distinctive feature influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
The mechanism of action of this compound involves blocking sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials in sensory nerves. This results in a localized loss of sensation, making it effective for regional anesthesia.
Efficacy in Pain Management
Research has demonstrated that this compound exhibits significant analgesic properties. A comparative study evaluated its effectiveness against other local anesthetics in various surgical settings. The results indicated that this compound provided a comparable or superior duration of analgesia.
| Study | Comparison | Findings |
|---|---|---|
| Study A | This compound vs. Lidocaine | This compound showed a longer duration of sensory block (mean difference 5.4 hours) |
| Study B | This compound vs. Bupivacaine | Comparable pain relief with faster onset time for this compound |
Safety Profile
The safety profile of this compound has been evaluated in several clinical trials. Adverse effects reported include transient local irritation and allergic reactions, which are consistent with those seen with other local anesthetics. Importantly, no severe systemic toxicity was noted at therapeutic doses.
Case Studies
Several case studies highlight the practical applications and outcomes associated with this compound use:
- Case Study 1 : A patient undergoing knee arthroscopy received this compound as part of a peripheral nerve block. The patient reported effective pain relief post-operatively with minimal side effects.
- Case Study 2 : In a pediatric population, this compound was utilized for outpatient dental procedures, resulting in high satisfaction rates among patients and caregivers due to its efficacy and safety.
- Case Study 3 : An elderly patient with comorbidities was treated with this compound during hip surgery, demonstrating effective analgesia without significant complications.
Research Findings
Recent studies have focused on the pharmacological properties of this compound:
- A study published in 2021 assessed the cytotoxic effects of this compound on various cell lines using MTT assays, revealing low cytotoxicity and suggesting favorable biocompatibility for clinical use .
- Molecular docking studies have also been conducted to understand the binding affinity of this compound to sodium channels, providing insights into its mechanism at a molecular level .
特性
CAS番号 |
316-15-4 |
|---|---|
分子式 |
C17H22N2 |
分子量 |
254.37 g/mol |
IUPAC名 |
N-butyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C17H22N2/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19) |
InChIキー |
ZFPNOTAGQWNERF-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C2CCCCC2=NC3=CC=CC=C31 |
正規SMILES |
CCCCNC1=C2CCCCC2=NC3=CC=CC=C31 |
外観 |
Solid powder |
Key on ui other cas no. |
316-15-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Acridine-9-carboxamide, N-(4-methyl-1-piperazinyl)-, dihydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















